(3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)methanamine
Description
The compound “(3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)methanamine” is a 1,2,4-oxadiazole derivative featuring a methanamine group at position 5 and a 4-chloro-2-methylphenyl substituent at position 3 of the oxadiazole ring. This scaffold is part of a broader class of bioactive molecules, where the 1,2,4-oxadiazole core is known for its metabolic stability and versatility in drug discovery .
Properties
IUPAC Name |
[3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6-4-7(11)2-3-8(6)10-13-9(5-12)15-14-10/h2-4H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAWFKETYRRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)methanamine is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 332.77 g/mol. The structure features a chlorinated aromatic ring attached to an oxadiazole moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values were reported in the micromolar range, indicating effective inhibition of cell proliferation at low concentrations .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This suggests that the compound may activate apoptotic pathways, making it a candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| MEL-8 | 2.41 | Apoptosis induction |
| U-937 | 1.5 | Cell cycle arrest |
Antibacterial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antibacterial effects:
- Broad-Spectrum Activity : The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the behavior of the compound in biological systems:
- Absorption and Distribution : Early research indicates favorable absorption characteristics with potential for effective distribution in tissues.
- Toxicity Studies : Preliminary toxicity assessments suggest that the compound has a relatively safe profile; however, comprehensive toxicological evaluations are necessary to confirm these findings.
Case Studies
- In Vivo Efficacy : A study involving murine models treated with the compound showed significant tumor reduction compared to controls, supporting its potential as an effective anticancer therapy .
- Combination Therapy : Research indicates that combining this oxadiazole derivative with established chemotherapeutic agents may enhance efficacy and reduce resistance in cancer treatment scenarios .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a lead structure for the development of pharmaceuticals. Its oxadiazole moiety is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity:
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. Studies have reported that compounds containing the oxadiazole ring can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics .
Anticancer Properties:
The compound's ability to interact with biological targets related to cancer cell proliferation has been studied. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in cancer cells, suggesting that (3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)methanamine could be explored further as an anticancer agent .
Material Science
In material science, this compound has potential applications in the development of novel materials with specific electronic and optical properties.
Polymeric Materials:
The incorporation of oxadiazole units into polymer matrices can enhance their thermal stability and mechanical properties. Research has indicated that polymers containing oxadiazole groups exhibit improved dielectric properties, making them suitable for electronic applications such as capacitors and insulators .
Fluorescent Materials:
Compounds with oxadiazole structures are also explored for their fluorescent properties. These materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .
Agricultural Chemistry
The agricultural sector is another area where this compound may find applications.
Pesticide Development:
Oxadiazole derivatives are being investigated for their potential as agrochemicals. Their ability to act as fungicides or insecticides could provide effective solutions for crop protection. Preliminary studies suggest that these compounds can disrupt the metabolic processes of pests and pathogens .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, emphasizing substituent effects on physicochemical and biological characteristics:
Key Trends:
- Substituent Position and Bioactivity :
- Chlorine (electron-withdrawing) at the para position (e.g., 4-Cl-phenyl) is associated with antimicrobial properties, as seen in analogs like [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1311318-12-3) .
- Methyl groups (electron-donating) at ortho or para positions (e.g., 2-Me or 4-Me-phenyl) improve solubility but may reduce target binding compared to halogens .
- Halogen Effects :
Pharmacological Potential:
- Antimicrobial Activity :
- Enzyme Modulation: Fluorinated derivatives (e.g., 4-F-phenyl) show nanomolar activity against sphingosine kinase 1 (SphK1), a cancer therapy target .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)methanamine, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves:
Cyclocondensation : Reacting 4-chloro-2-methylbenzamide derivatives with hydroxylamine to form the oxadiazole ring .
Functionalization : Introducing the methanamine group via nucleophilic substitution or reductive amination .
-
Critical Parameters :
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Temperature (80–120°C for cyclocondensation) .
-
Solvent choice (e.g., ethanol for amination; DMF for ring closure) .
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Yield Optimization : Catalysts like triethylamine improve substitution efficiency (yields ~60–75%) .
Table 1: Comparison of Synthetic Routes
Step Reagents/Conditions Yield Range Key Reference Oxadiazole Formation Hydroxylamine HCl, K₂CO₃, DMF, 100°C 65–70% Methanamine Addition NaBH₄, MeOH, RT 72–78%
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Primary Techniques :
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NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm; oxadiazole C=O at ~165 ppm) .
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Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 251.08) .
- Challenges : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., HSQC, HMBC) .
Table 2: Key Spectral Data
Technique Observed Signal Structural Assignment ¹H NMR (DMSO-d₆) δ 2.4 (s, 3H) Methyl group on phenyl ring HRMS m/z 251.08 (calc. 251.06) [M+H]⁺
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chloro-2-methylphenyl group influence reactivity in substitution reactions?
- Steric Hindrance : The methyl group at the 2-position reduces nucleophilic attack rates by ~30% compared to unsubstituted analogs .
- Electronic Effects : The electron-withdrawing chloro group activates the oxadiazole ring for electrophilic substitutions (e.g., nitration at the 5-position) .
- Methodological Insight : DFT calculations predict charge distribution, guiding regioselective modifications .
Q. What strategies mitigate data contradictions in biological activity studies (e.g., conflicting IC₅₀ values)?
- Common Issues :
- Batch-to-batch purity variations (e.g., ≤95% purity reduces activity by 20–40%) .
- Assay interference from DMSO solvent (>1% v/v) .
- Solutions :
- HPLC-Purity Checks : Use C18 columns (ACN/H₂O gradient) to ensure ≥98% purity .
- Dose-Response Validation : Replicate assays in triplicate with solvent controls .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Key Modifications :
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Lipophilicity : Adding methoxy groups (ClogP +0.5) enhances membrane permeability but reduces solubility .
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Bioisosteres : Replacing the oxadiazole with a triazole ring improves metabolic stability (t₁/₂ increase from 2h to 5h) .
- In Silico Tools : Molecular docking (AutoDock Vina) predicts binding to kinase targets (e.g., EGFR; ΔG ≈ -9.2 kcal/mol) .
Table 3: SAR of Selected Analogs
Analog Modification IC₅₀ (μM) Solubility (mg/mL) Parent Compound – 12.5 0.8 Methoxy Derivative 4-OCH₃ 8.3 0.5 Triazole Bioisostere Oxadiazole → Triazole 15.1 1.2
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
